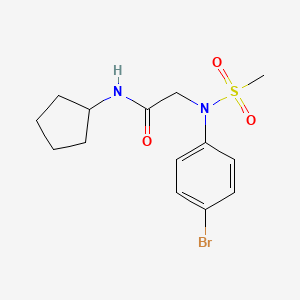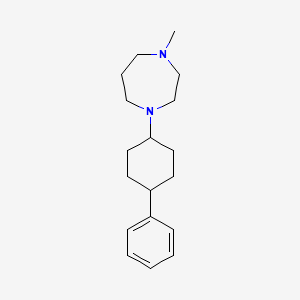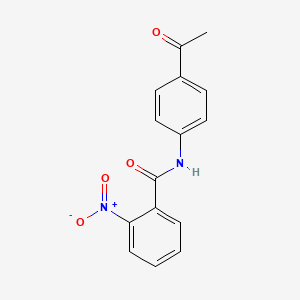
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as IMB-3, is a sulfonamide compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a diverse range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to induce apoptosis and inhibit tumor cell proliferation.
実験室実験の利点と制限
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific diseases.
将来の方向性
There are several future directions for the study of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of research could be the development of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another direction could be the investigation of the potential therapeutic applications of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in specific diseases, such as cancer and viral infections. Furthermore, the elucidation of the mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide could lead to the development of novel therapies for various diseases.
合成法
The synthesis of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a multi-step process involving the reaction of 2-isopropyl-6-methylphenol with p-toluenesulfonyl chloride, followed by methylation with methyl iodide and subsequent reaction with 4-methoxy-3-methylbenzenesulfonyl chloride. This method has been successfully used to produce N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in high yields and purity.
科学的研究の応用
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to have antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation. Furthermore, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to possess antiviral activity against several viruses, including influenza A virus and HIV-1.
特性
IUPAC Name |
4-methoxy-3-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)16-8-6-7-13(3)18(16)19-23(20,21)15-9-10-17(22-5)14(4)11-15/h6-12,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMAHYFYRPKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)





![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)



![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)